Boc-3,5-Dibromo-L-tyrosine
Overview
Description
Boc-3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine . It is one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins .
Synthesis Analysis
This compound is a white to off-white powder . It has a molecular weight of 439.1 . The IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid .Molecular Structure Analysis
The molecular formula of this compound is C14H17Br2NO5 . The InChI key is FIKNCGRWSBGBKP-JTQLQIEISA-N . The structure includes a benzyl group with bromo- substituents at positions C-3 and C-5 .Physical and Chemical Properties Analysis
This compound has a melting point of 145-150°C . It is recommended to be stored at 0-8°C .Scientific Research Applications
Synthesis of Opioid Ligands : Boc-3,5-Dibromo-L-tyrosine derivatives have been utilized in the rapid synthesis of opioid peptidomimetics. These compounds, particularly when featured at the N-terminus, often display superior potency at opioid receptor subtypes (mu, delta, and kappa). This has implications for the development of more effective synthetic opioids (Bender et al., 2015).
Peptide Synthesis and Pharmacology : this compound has been synthesized and incorporated into lysine-vasopressin, leading to compounds with specific pharmacological properties, such as weak inhibition of responses to oxytocin (Lundell & Ferger, 1975).
Radioisotope Labeling of Peptides : This compound has been used in the preparation of tritiated and iodinated derivatives for labeling peptides, such as gastrin-like hexapeptides. This is useful for imaging protein metabolism in vivo, particularly in the field of radiopharmaceuticals (Charon et al., 1984).
Peptide Modification and Stability Studies : The use of this compound derivatives in peptide modification has been explored to enhance the stability and efficacy of peptides, such as cholecystokinin, through solid-phase synthesis. This has implications for biochemical and pharmacological research (González-Muñiz et al., 2009).
Protein Post-Translational Modification Studies : It has been used to study the sulfation of peptides by enzymes like tyrosylprotein sulfotransferase. Understanding such modifications is crucial for insights into protein function and regulation (Rens‐Domiano et al., 1989).
Alzheimer’s Disease Research : Research involving tyrosine-modified analogues of diphenylalanine, including this compound, has been conducted to study their self-assembly behavior. This is relevant to understanding the mechanisms of fibril formation in conditions like Alzheimer's disease (Bera et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-3,5-Dibromo-L-tyrosine is a derivative of L-Tyrosine It’s known that l-tyrosine and its derivatives often interact with tyrosine receptors and enzymes that metabolize tyrosine in the body .
Mode of Action
As a derivative of L-Tyrosine, it may interact with the same biological targets and pathways as L-Tyrosine, but the presence of bromine atoms and the Boc (tert-butoxycarbonyl) group could alter its interactions and effects .
Biochemical Pathways
As a derivative of l-tyrosine, it might be involved in the tyrosine metabolism pathway and the synthesis of proteins, thyroid hormones, and neurotransmitters .
Result of Action
As a derivative of L-Tyrosine, it might influence the functions of proteins, enzymes, and cells that interact with L-Tyrosine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNCGRWSBGBKP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572964 | |
Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-71-7 | |
Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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